molecular formula C16H22Cl2N2O B2638569 2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride CAS No. 107418-22-4

2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride

Cat. No.: B2638569
CAS No.: 107418-22-4
M. Wt: 329.27
InChI Key: LPVUODKKDACXRD-UHFFFAOYSA-N
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Description

2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C16H22Cl2N2O and a molecular weight of 329.27 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.

Preparation Methods

The synthesis of 2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of 4-(2-aminoethyl)phenol with 4-bromophenylacetonitrile, followed by reduction and subsequent conversion to the dihydrochloride salt. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, yielding reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the formation of substituted phenyl derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and oxidizing or reducing agents (e.g., potassium permanganate, hydrogen gas) . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including isothiocyanates.

    Biology: The compound is a valuable tool for studying molecular mechanisms involved in biological processes.

    Industry: The compound is used in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride involves its interaction with molecular targets such as TAAR1. This receptor is associated with several neuropsychiatric disorders, and the compound’s activation of TAAR1 suggests potential therapeutic applications in conditions with increased dopaminergic function, such as schizophrenia. The molecular pathways involved include modulation of neurotransmitter release and receptor signaling.

Comparison with Similar Compounds

2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:

    2-[4-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride: This compound has a similar structure but lacks the phenoxy group, resulting in different chemical properties and applications.

    2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: This compound contains a piperidine ring, which provides different biological activities and uses.

    2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Another similar compound with a piperidine ring, used in targeted protein degradation.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and diverse applications in scientific research.

Properties

IUPAC Name

2-[4-[4-(2-aminoethyl)phenoxy]phenyl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O.2ClH/c17-11-9-13-1-5-15(6-2-13)19-16-7-3-14(4-8-16)10-12-18;;/h1-8H,9-12,17-18H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPMWRWDMYDFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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